Jeffamine M-600

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

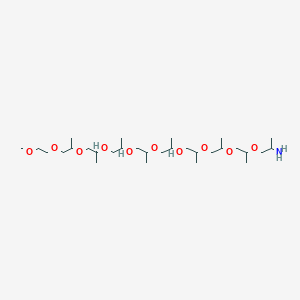

Jeffamine M-600 is a polyether that is a nine-membered polypropylene glycol terminated by an amino group at one end and a methoxyethyl termination at the other. A common crystallisation reagent. It is a polyether and a primary amino compound.

Scientific Research Applications

Hydrogel Applications

- Jeffamine M-600 is used in the synthesis of crosslinked carboxymethylpullulan hydrogels. These hydrogels exhibit pH-sensitive and thermoassociative properties, making them suitable for applications that require responsiveness to environmental changes. They have potential use in domains involving interactions with proteins and antioxidants due to their ability to retain hydrophobic molecules (Mocanu et al., 2012).

Mass Spectrometry

- Jeffamine M-600 has been evaluated for its potential use as an internal mass calibrant in matrix-assisted laser desorption/ionization-time-of-flight-mass spectrometry. It is particularly effective due to its basic amino endgroups, which deliver high yields of [M+H]+ ions, making it suitable for accurate mass measurements and molecular formula determinations in mass spectrometry applications (Gross, 2017).

Clay Intercalation

- Protonated Jeffamine M-600 can be intercalated into synthetic Li-fluorotaeniolite, indicating potential use in materials science. This process alters the surface morphology of the starting mica and indicates that the interaction between Jeffamine and the substrate involves both cation exchange and non-ionic interactions, opening up possibilities in the field of materials engineering (Klapyta et al., 2011).

Antimicrobial Applications

- Jeffamine M-600 is used in the synthesis of antimicrobial polyurethane thermosets derived from plant oils. These thermosets are modified using Jeffamine M-600 to enhance hydrophilicity and impart antimicrobial activity, demonstrating its potential in the development of antimicrobial surfaces and materials (Lluch et al., 2014).

Biomaterials and Drug Delivery

- In the context of biomaterials, Jeffamine M-600 is being investigated for its role in enhancing biocompatibility in drug and gene delivery systems. This includes examining its cytotoxic and genotoxic effects, which is crucial for its application in medical and pharmaceutical domains (Castán et al., 2018).

Thermoresponsive Polymer Applications

- Jeffamine M-600 is utilized in the synthesis of temperature-responsive graft copolymers, providing controlled swelling without increasing the LCST (Lower Critical Solution Temperature) above body temperature. This makes it suitable for applications requiring controlled drug release and swelling behavior in response to temperature changes (Overstreet et al., 2013).

Enzymatic Transamination in Non-aqueous Media

- Jeffamine M-600 has been reported for its use in enzymatic transamination, specifically in non-aqueous media for the synthesis of 4‐phenyl‐2‐butylamine. Its use in this context demonstrates its potential in chiral amine synthesis and in minimizing environmental impact in chemical processes (Matassa et al., 2020).

properties

Molecular Formula |

C30H63NO10 |

|---|---|

Molecular Weight |

597.8 g/mol |

IUPAC Name |

1-[1-[1-[1-[1-[1-[1-[1-[1-(2-methoxyethoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-amine |

InChI |

InChI=1S/C30H63NO10/c1-22(31)13-34-24(3)15-36-26(5)17-38-28(7)19-40-30(9)21-41-29(8)20-39-27(6)18-37-25(4)16-35-23(2)14-33-12-11-32-10/h22-30H,11-21,31H2,1-10H3 |

InChI Key |

BJSKBZUMYQBSOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COCCOC)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1253898.png)

![3-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-2-oxolanone](/img/structure/B1253899.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16R,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1253903.png)

![(1R,2R,6R,7R,9S,13R,17R)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione](/img/structure/B1253905.png)

![5H-benzo[a]phenoxazin-5-one](/img/structure/B1253911.png)

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(E)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1253917.png)